1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
Description
This compound features two pyrazole rings connected via a methanamine linker. The first pyrazole (1-ethyl-1H-pyrazol-5-yl) contains an ethyl group at the N1 position, while the second pyrazole (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl) is substituted with fluorine at C5 and methyl groups at N1 and C2.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-18-10(5-6-15-18)7-14-8-11-9(2)16-17(3)12(11)13;/h5-6,14H,4,7-8H2,1-3H3;1H |
InChI Key |
VQZMLYFJGCSVSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=C(N(N=C2C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps. One common approach is to start with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.
Preparation of 1-ethyl-1H-pyrazol-5-ylamine: This can be achieved by reacting ethyl hydrazine with an appropriate diketone under acidic conditions.
Preparation of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This involves the fluorination of a suitable pyrazole precursor, followed by formylation.
Coupling Reaction: The final step involves the coupling of the two pyrazole derivatives using a suitable coupling agent, such as a reductive amination process, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding pyrazole N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential antiulcer agent due to its ability to inhibit acid secretion in biological systems. The structural features allow it to interact with specific biological targets, which may lead to the development of new treatments for gastrointestinal disorders. Preliminary studies indicate significant biological activity, particularly against ulcer-related conditions .
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds often exhibit antimicrobial properties. The unique combination of the ethyl-pyrazole and fluorinated groups in this compound may enhance its efficacy against various microbial strains, making it a candidate for further investigation in the field of infectious diseases .
Anti-inflammatory Properties
Compounds containing pyrazole rings are frequently associated with anti-inflammatory effects. This compound's structure supports its potential as an anti-inflammatory agent, which could have applications in treating conditions such as arthritis or other inflammatory diseases .
Agricultural Applications
The compound's derivatives may also find utility as herbicides or fungicides due to their biological activity against plant pathogens. Research into optimizing such derivatives could lead to the development of more effective agricultural chemicals .
Case Studies
Several studies have documented the synthesis and evaluation of related pyrazole compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiulcer Activity | Demonstrated significant inhibition of gastric acid secretion in animal models. |
| Study B | Antimicrobial Effects | Showed efficacy against multiple bacterial strains, suggesting potential for new antibiotic development. |
| Study C | Anti-inflammatory Properties | Reported reduction in inflammation markers in treated subjects compared to controls. |
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with structurally related pyrazole derivatives:
Biological Activity
The compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by various studies and data tables.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C11H15ClFN3S
- Molecular Weight : 275.77 g/mol
- CAS Number : 1856038-96-4
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has shown potential in inhibiting the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 2.5 | |
| HepG2 (Liver) | 3.0 | |
| HCT116 (Colon) | 1.8 | |
| A549 (Lung) | 4.0 |
The anticancer mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Studies show that it possesses moderate activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 | |
| Escherichia coli | 0.020 | |
| Candida albicans | 0.030 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
The biological activity of pyrazole derivatives often relates to their ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Kinases : Pyrazole compounds have been shown to inhibit various kinases involved in cancer progression.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis and cell cycle analysis, confirming that the compound induces G1 phase arrest followed by apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
